molecular formula C22H28N2O3S B3205909 N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide CAS No. 1040659-71-9

N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide

Cat. No.: B3205909
CAS No.: 1040659-71-9
M. Wt: 400.5 g/mol
InChI Key: GPNQJOYUMZLOPX-UHFFFAOYSA-N
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Description

N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide is a chemical compound for research use. It features an indoline core structure, a motif of significant interest in medicinal chemistry. The molecular structure incorporates a pivaloyl group on the indoline nitrogen and a 4-propylbenzenesulfonamide moiety. This sulfonamide-functionalized indoline scaffold is provided for use in early-stage research and screening activities. Scientists are exploring sulfonamide-indoline hybrids for various biological activities. Recent studies investigate similar structures as potential inhibitors for oncology targets such as aromatase (CYP19A1) for breast cancer research and Polo-like kinase 4 (PLK4) . This compound is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-5-6-16-7-11-19(12-8-16)28(26,27)23-18-10-9-17-13-14-24(20(17)15-18)21(25)22(2,3)4/h7-12,15,23H,5-6,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNQJOYUMZLOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide typically involves multiple steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

    Introduction of the Pivaloyl Group: The pivaloyl group can be introduced via acylation of the indoline core using pivaloyl chloride in the presence of a base such as pyridine or triethylamine.

    Sulfonamide Formation: The final step involves the reaction of the pivaloylindoline intermediate with 4-propylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst to form amines or alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide moiety.

    Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfonamides with biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biochemical pathways in microorganisms or cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-(1-Pivaloylindolin-6-yl)-4-Propoxybenzenesulfonamide

This compound () differs only in the substitution of the propyl group with a propoxy group on the benzenesulfonamide moiety. The replacement of an alkyl chain (-C3H7) with an ether-linked propoxy (-O-C3H7) group may alter polarity, solubility, and binding affinity.

NAT-1 and NAT-2 (Thiazolidinone Derivatives)

describes NAT-1 and NAT-2, which are structurally distinct from the target compound. These analogs feature a thiazolidinone core substituted with nicotinamide and aryl groups. For example:

  • NAT-1 : Contains a 4-methoxyphenyl group.
  • NAT-2 : Incorporates a 3,5-di-tert-butyl-4-hydroxyphenyl group.

While these compounds share a sulfonamide-like pharmacophore (nicotinamide), their core scaffold (thiazolidinone vs. indoline) and substituents diverge significantly, likely leading to differences in target specificity and metabolic stability. No direct functional comparisons are available in the evidence .

Pharmacological and Functional Comparisons

Key Challenges in Comparison:

Data Availability : The provided evidence lacks experimental data (e.g., IC50, binding constants) for N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide or its analogs.

Structural Diversity: Compounds like NAT-1/NAT-2 belong to a different chemical class (thiazolidinones), making direct pharmacological comparisons speculative without additional context .

Hypothetical Differences Based on Substituents:

Compound Core Structure Key Substituents Potential Impact
Target Compound Indoline + sulfonamide Pivaloyl, 4-propyl Enhanced lipophilicity, metabolic stability
4-Propoxy Analog () Indoline + sulfonamide Pivaloyl, 4-propoxy Increased polarity, altered solubility
NAT-1 () Thiazolidinone + nicotinamide 4-Methoxyphenyl Possible ROS scavenging or enzyme inhibition

Biological Activity

N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of oncology and cardiovascular health. This article aims to consolidate existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Indole moiety : Contributes to its biological activity, particularly in cancer treatment.
  • Benzenesulfonamide group : Known for its diverse pharmacological effects.

Biological Activity Overview

Research has indicated that compounds within the sulfonamide class can exhibit a range of biological activities, including:

  • Antitumor effects : Certain derivatives have shown promise as antitumor agents by inhibiting cell cycle progression in cancer cells.
  • Cardiovascular effects : Some sulfonamides have been linked to alterations in perfusion pressure and vascular function.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits cell cycle progression in leukemia cells
Vascular EffectsModulates perfusion pressure through calcium channel inhibition
Metabolic PathwaysPotential interactions with cytochrome P450 enzymes

Case Studies and Experimental Findings

  • Antitumor Activity : A series of studies have evaluated the antitumor potential of sulfonamide derivatives. For instance, compounds with an N-(7-indolyl)benzenesulfonamide structure showed significant inhibition of the cell cycle in P388 murine leukemia cells, indicating their potential as chemotherapeutic agents .
  • Cardiovascular Studies : In an experimental setup involving isolated perfused hearts, the effects of various benzenesulfonamides on perfusion pressure were assessed. The results indicated that certain derivatives could significantly reduce perfusion pressure by inhibiting L-type calcium channels, suggesting a mechanism for their cardioprotective effects .

Table 2: Experimental Design for Cardiovascular Studies

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001 nM
IIICompound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide)0.001 nM
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001 nM
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001 nM
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001 nM

The biological activity of this compound is thought to involve:

  • Calcium Channel Modulation : The compound may inhibit L-type calcium channels, leading to decreased vascular resistance and improved blood flow.
  • Protein-Ligand Interactions : Binding studies suggest that interactions with specific amino acid residues on target proteins can enhance the efficacy of the compound.

Q & A

Q. What are the recommended methodologies for synthesizing N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling the pivaloylindoline core with 4-propylbenzenesulfonamide via nucleophilic substitution or amide bond formation. Key steps include:
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or other protecting groups to prevent side reactions during indoline functionalization .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate intermediates and final products .
  • Characterization : Confirm purity and structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). For example, 1H NMR^1 \text{H NMR} peaks for the propyl group appear at δ 0.88–0.85 (m, 3H) and δ 2.61–2.58 (m, 2H) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The pivaloyl group’s tert-butyl moiety and sulfonamide’s planar geometry are critical validation markers .
  • FTIR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1300 cm1^{-1}) and N-H bending (~1600 cm1^{-1}) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Assays : Measure inhibition constants (KiK_i) using fluorogenic substrates. For example, ADAMTS-5 inhibition assays showed IC50_{50} = 30 nM for a related 4-propylbenzenesulfonamide derivative .
  • Molecular Docking : Use software like AutoDock Vina to model interactions. The propyl group may occupy hydrophobic pockets, while the sulfonamide interacts with catalytic zinc ions (e.g., in carbonic anhydrase II) .
  • Selectivity Profiling : Test against homologous enzymes (e.g., ADAMTS-4, MMP-13) to assess specificity. A selectivity ratio >1000-fold against off-targets is ideal .

Q. How should researchers resolve contradictions between biochemical activity and structural data?

  • Methodological Answer :
  • Dose-Response Analysis : Replicate assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability.
  • Crystallographic Re-examination : Check for ligand flexibility or disordered regions in electron density maps. SHELXD or PHENIX can improve model accuracy .
  • Mutagenesis Studies : Modify key residues (e.g., Zn2+^{2+}-binding histidines in carbonic anhydrase) to confirm binding determinants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide
Reactant of Route 2
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N-(1-pivaloylindolin-6-yl)-4-propylbenzenesulfonamide

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